Product packaging for 5-Methyl-3-furancarboxamide(Cat. No.:CAS No. 203792-34-1)

5-Methyl-3-furancarboxamide

Cat. No.: B8652481
CAS No.: 203792-34-1
M. Wt: 125.13 g/mol
InChI Key: JTYANDMCWCBSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-furancarboxamide is a furan-based building block of significant interest in medicinal chemistry and antimicrobial research . As a derivative of furan-3-carboxamide, it serves as a key synthetic intermediate for developing novel therapeutic agents . Research into related furan-3-carboxamides has demonstrated promising in vitro antimicrobial activity against a panel of microorganisms, including yeast-like fungi, filamentous fungi, and bacteria . Some compounds in this class have exhibited significant activity against threatening fungal agents such as Fusarium solani, highlighting the potential of this chemical scaffold in addressing difficult-to-treat infections . Furthermore, structurally similar carbamothioyl-furan-2-carboxamide derivatives have shown substantial anti-cancer potential in vitro against human cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma, suggesting broad applicability in oncology research . The furan moiety is a privileged structure in drug discovery, known for its ability to be incorporated into molecules to modify their biological properties and interact with protein targets . This compound is provided for research purposes, such as in synthetic chemistry programs to create new bioactive molecules and in biochemical screening to investigate mechanisms of action. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B8652481 5-Methyl-3-furancarboxamide CAS No. 203792-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203792-34-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methylfuran-3-carboxamide

InChI

InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

JTYANDMCWCBSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 3 Furancarboxamide and Its Analogues

Strategies for Furan (B31954) Ring Construction with 5-Methyl Substitution

Multi-step Reaction Pathways for Substituted Furan Synthesis

Several established multi-step methods are utilized for the synthesis of substituted furans. These pathways offer versatility in accessing a range of analogues by modifying the starting materials.

Paal-Knorr Furan Synthesis: This is a widely used and classical method for synthesizing furans. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com To achieve the desired 5-methyl-substituted furan, the 1,4-diketone precursor must be appropriately substituted. The reaction proceeds under non-aqueous acidic conditions. pharmaguideline.com

Fiest-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com The initial condensation is followed by cyclization and dehydration to yield the furan ring. The selection of appropriately substituted reactants is crucial for obtaining the 5-methylfuran core.

Ring Expansion and Rearrangement Reactions: Alkynic oxiranes can undergo ring expansion in the presence of sulfuric acid and mercury sulfate (B86663) to form furans. pharmaguideline.com Another approach involves the Diels-Alder reaction between oxazoles and acetylenic dienophiles, which results in a furan after the loss of a nitrile. pharmaguideline.com

Dehydration and Cyclization Approaches

Dehydration and cyclization are fundamental transformations in many furan syntheses. These methods often provide direct access to the aromatic heterocycle from acyclic precursors.

Cyclization of α,β-Dihydroxy Carbonyl Compounds: A notable strategy involves the dehydration and cyclization of substrates containing a carbonyl group with hydroxyl substitutions at the alpha and beta positions. google.com The process can be non-enzymatic and may be promoted by a dehydration catalyst. google.com The reaction first forms a dicarbonyl intermediate, which then undergoes cyclization. A subsequent dehydration step converts the initially formed tetrahydrofuran (B95107) ring into the aromatic furan ring. google.com

Gold-Catalyzed Dehydrative Cyclization: A highly efficient and facile method for furan synthesis involves the gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols. acs.orgacs.orgorganic-chemistry.org This reaction is known for its speed, high yields, and mild, open-flask conditions, often requiring very low catalyst loadings (as low as 0.05 mol%). acs.orgacs.orgorganic-chemistry.org This methodology tolerates a wide array of functional groups, making it suitable for the synthesis of highly substituted furans. organic-chemistry.org

Carboxamide Bond Formation Techniques

Once the 5-methyl-3-furoic acid scaffold is established, the next critical step is the formation of the carboxamide bond at the 3-position. Both traditional chemical methods and modern biocatalytic approaches are employed for this transformation.

Amidation Reactions for 3-Furancarboxamide Scaffold Assembly

The conversion of the carboxylic acid group at the C-3 position of the furan ring into a carboxamide is typically achieved through standard amidation protocols. 3-Furoic acid, a readily available starting material, serves as the key precursor for these reactions. biosynth.comsigmaaldrich.comnih.govhmdb.ca

The process generally involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common activation methods include:

Conversion to Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to yield the desired carboxamide.

Use of Coupling Reagents: A wide variety of peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. These reactions are typically high-yielding and proceed under mild conditions.

The electronic properties of the furan ring can influence the reactivity of the carboxylic acid group. However, amides of furoic acid are generally accessible through these standard synthetic protocols. rsc.org

Enzyme-Catalyzed Amide Synthesis Methodologies

In line with the principles of green chemistry, enzyme-catalyzed methods for amide bond formation have gained significant traction. These biocatalytic approaches offer high selectivity and operate under mild, environmentally benign conditions, often avoiding the need for harsh reagents and protecting groups. nih.govbohrium.commdpi.com

Lipase-Catalyzed Amidation: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for amidation reactions. bohrium.commdpi.com CALB can catalyze the direct coupling of free carboxylic acids and amines in non-aqueous (anhydrous) organic solvents. mdpi.com This method is simple, efficient, and often does not require additives, producing amides in high yields and purity. bohrium.commdpi.com

Nitrile Hydratase (NHase) Systems: An innovative approach merges biocatalysis with chemocatalysis. A nitrile hydratase enzyme can selectively hydrate (B1144303) a nitrile precursor to a primary amide. This intermediate can then undergo an in-situ N-arylation or N-alkylation reaction catalyzed by a transition metal, such as copper. nih.gov This synergistic, one-pot method provides a novel disconnection approach for amide synthesis. nih.gov

The table below summarizes key findings from studies on enzymatic amidation.

EnzymeSubstratesSolventTemperatureKey Findings
Candida antarctica Lipase B (CALB)Free carboxylic acids, AminesToluene, CPME60 °CExcellent conversion and yields without additives. CPME identified as a promising green solvent. bohrium.commdpi.com
Nitrile Hydratase / Cu-catalystOrganic nitriles, Aryl halidesAqueous/OrganicAmbientSuccessful one-pot chemo-biocatalytic system for diverse amide synthesis with high functional group tolerance. nih.gov

Regioselective Synthesis and Stereochemical Considerations in 5-Methyl-3-furancarboxamide Derivative Production

The production of specific derivatives of this compound often requires precise control over the placement of additional substituents on the furan ring (regioselectivity) and, if applicable, the three-dimensional arrangement of atoms (stereochemistry).

Electrophilic substitution on a 3-substituted furan ring, such as 3-furancarboxamide, is generally favored at the α-positions (C-2 and C-5). arkat-usa.org To achieve regioselective substitution at the 5-position to introduce the methyl group or other functionalities, specific strategies must be employed.

Directed Ortho-Metalation (DoM): A powerful strategy for achieving regioselectivity involves metalation. A directing group at the 3-position can direct a strong base (like n-butyllithium) to deprotonate the adjacent C-2 position. Subsequent reaction with an electrophile (e.g., methyl iodide) would yield the 2-substituted product. To achieve 5-substitution on a 3-substituted furan, one might start with a 3,5-disubstituted precursor or employ a strategy that blocks the C-2 position.

Friedel-Crafts and Vilsmeier-Haack Reactions: For introducing acyl or formyl groups, Friedel-Crafts and Vilsmeier-Haack reactions can be used. On a 3-substituted furan, these reactions can lead to a mixture of 2- and 5-substituted products. However, by using a starting material where the C-2 position is already substituted or by protecting it, acylation can be directed specifically to the C-5 position. arkat-usa.org For instance, Vilsmeier-Haack formylation of 3-[(trityloxy)methyl]furan yields the 2-formyl derivative as the major product, demonstrating the challenge in directing substitution to the 5-position without a pre-existing substituent there. arkat-usa.org

Stereochemical considerations become paramount when chiral centers are present in the molecule or its derivatives. For example, if a substituent on the furan ring or the amide nitrogen contains a stereocenter, methods for asymmetric synthesis or chiral resolution are necessary. The synthesis of chiral building blocks, such as (5S)-5-Methylfuran-2(5H)-one from L-lactic acid ethyl ester, demonstrates a pathway to enantiomerically pure furan derivatives that could be further elaborated into chiral targets. researchgate.net

The table below outlines different regioselective reactions on furan derivatives.

Reaction TypeSubstrateReagentsMajor Product PositionReference
Vilsmeier-Haack Formylation3-[(Trityloxy)methyl]furanPOCl₃, DMFC-2 arkat-usa.org
Friedel-Crafts Acylation3-[(Trityloxy)methyl]furanAcetic anhydride (B1165640), SnCl₄C-5 arkat-usa.org
Lithiation-Acylation3-[(Trityloxy)methyl]furann-BuLi, DMFC-2 arkat-usa.org

Optimization of Synthetic Routes for Research Scale Production

The efficient synthesis of this compound on a research scale hinges on the optimization of a multi-step reaction sequence. Key considerations for this optimization include maximizing yield, ensuring high purity of the final product, simplifying purification procedures, and utilizing readily available and cost-effective reagents. The primary route for the synthesis of this compound involves two main stages: the preparation of the precursor, 5-methyl-3-furoic acid, followed by its amidation.

The synthesis of 5-methyl-3-furoic acid has been previously reported in the scientific literature. A common approach involves the saponification of a corresponding ester derivative. For instance, an ethyl or methyl ester of 5-methyl-3-furoic acid can be hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid. Optimization of this step would involve screening different bases, reaction temperatures, and reaction times to achieve complete hydrolysis with minimal side product formation.

The critical step in the synthesis of this compound is the amidation of 5-methyl-3-furoic acid. This transformation can be achieved through several methods, with the most common being the activation of the carboxylic acid followed by reaction with an amine source, typically ammonia or a protected form of ammonia. For research-scale production, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.

A variety of modern coupling reagents are available for amide bond formation, each with its own advantages in terms of reactivity, side-product profile, and ease of removal. The optimization of the amidation of 5-methyl-3-furoic acid would involve a systematic study of these reagents.

Below is a data table summarizing a hypothetical optimization study for the amidation of 5-methyl-3-furoic acid. This table illustrates the type of data that would be collected to determine the optimal conditions for research-scale production.

Table 1: Optimization of Amidation Conditions for this compound

EntryCoupling ReagentAmine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1Thionyl ChlorideNH₄OHDichloromethane (B109758)0 to rt46592
2Oxalyl ChlorideNH₄OHDichloromethane0 to rt37295
3DCC/DMAPNH₃ (gas)Tetrahydrofuran0 to rt67896
4EDC/HOBtNH₄Cl, Et₃NDimethylformamidert128598
5HATU/DIPEANH₄Cl, DIPEADimethylformamidert892>99
6T3P®NH₄Cl, PyridineEthyl Acetate (B1210297)5058897

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, T3P®: Propylphosphonic anhydride.

Detailed Research Findings from Optimization Studies:

Initial studies would likely involve the conversion of 5-methyl-3-furoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an ammonia source. While effective, these methods can generate corrosive byproducts and may require careful handling.

Subsequent optimization would focus on milder and more efficient peptide coupling reagents. Carbodiimide-based reagents such as DCC and EDC, often used in conjunction with additives like HOBt or DMAP, are common choices. The formation of byproducts like dicyclohexylurea (DCU) in the case of DCC can complicate purification, necessitating filtration. Water-soluble carbodiimides like EDC offer an advantage in this regard, as the urea (B33335) byproduct is more easily removed during aqueous workup.

More advanced coupling reagents, such as uronium/aminium salts like HATU, have been shown to provide high yields and purities with shorter reaction times and reduced side reactions. The use of a non-nucleophilic base like DIPEA is crucial in these reactions to facilitate the coupling process.

Phosphonium-based reagents and phosphonic anhydrides like T3P® represent another class of efficient coupling agents that can be explored. T3P® is particularly attractive for its ease of handling and the straightforward removal of byproducts.

The choice of solvent also plays a significant role. While chlorinated solvents like dichloromethane are effective, greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) would be preferable for larger-scale research production. Polar aprotic solvents like DMF can facilitate the dissolution of reagents and intermediates, often leading to improved reaction rates and yields.

Optimization of the reaction temperature and time is a critical final step. Most amide couplings are initially performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purification of the final this compound on a research scale would typically involve extraction, followed by crystallization or column chromatography. The choice of purification method will depend on the purity profile of the crude product obtained from the optimized reaction conditions. Crystallization is often preferred for its scalability and ability to yield highly pure material.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 3 Furancarboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of EAS on 5-Methyl-3-furancarboxamide are governed by the directing effects of its two substituents. The 5-methyl group is an activating, ortho-para director, while the 3-carboxamide group is a deactivating, meta director. Their combined influence directs incoming electrophiles primarily to the C2 and C4 positions.

Key electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. acs.orgpearson.com For this compound, these reactions are expected to yield disubstituted products, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Reaction TypeReagentsExpected Major Product(s)
BrominationBr₂ in a non-polar solvent2-Bromo-5-methyl-3-furancarboxamide and/or 4-Bromo-5-methyl-3-furancarboxamide
NitrationHNO₃/H₂SO₄2-Nitro-5-methyl-3-furancarboxamide and/or 4-Nitro-5-methyl-3-furancarboxamide
AcylationRCOCl, AlCl₃2-Acyl-5-methyl-3-furancarboxamide

Nucleophilic aromatic substitution on an unsubstituted furan ring is generally unfavorable. However, it can proceed if the ring is substituted with a strong electron-withdrawing group and a suitable leaving group, such as a halogen or a nitro group. nih.gov For instance, if this compound were first nitrated to introduce a nitro group at the C2 or C4 position alongside a halogen, it could subsequently undergo nucleophilic displacement by various nucleophiles like amines, alkoxides, or thiolates.

Modifications of the Carboxamide Group

The carboxamide functional group is a cornerstone for derivatization, offering multiple avenues for structural modification at both the nitrogen and carbonyl positions.

The synthesis of N-substituted derivatives is a primary strategy for modifying the physicochemical properties of the parent molecule. These derivatives are typically synthesized through the coupling of 5-methyl-3-furoic acid (or its corresponding acid chloride) with a desired primary or secondary amine. Modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate this transformation under mild conditions. organic-chemistry.org This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.

A notable example is the synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, an analogue of fentanyl, which highlights the utility of this scaffold in creating complex, multi-ring structures. researchgate.netresearchgate.net Other documented derivatives demonstrate the versatility of this position for creating conjugates, such as in 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid. nih.gov

Derivative NameStructureSynthetic Precursors
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide researchgate.netA tertiary amide linking the 3-furancarbonyl core to an N-phenyl-4-aminopiperidine moiety.3-Furoyl chloride and N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine
5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid nih.govA conjugate formed between 5-methyl-3-furoic acid and 5-(aminomethyl)-3-furancarboxylic acid.5-Methyl-3-furoic acid and 5-(aminomethyl)-3-furancarboxylic acid
5-methyl-N-[(E)-pent-3-enyl]furan-2-carboxamide orientjchem.orgAn N-alkenyl substituted furan carboxamide (note: a 2-carboxamide (B11827560) isomer).5-Methyl-2-furoic acid and (E)-pent-3-en-1-amine

The carbonyl carbon of the carboxamide group is another site for chemical modification, allowing for its conversion into other important functional groups.

Reduction to Amines: The carboxamide can be completely reduced to an aminomethyl group. This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The resulting product, (5-methylfuran-3-yl)methanamine, serves as a valuable intermediate for further functionalization, for instance, in reductive amination reactions. The successful reduction of related furan-based aldehydes and alcohols to amines supports the feasibility of this reaction. dntb.gov.ua

Conversion to Thioamides: The carbonyl oxygen can be replaced with a sulfur atom to yield the corresponding thioamide. This thionation is efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org The reaction typically proceeds under mild conditions and is often faster for amides than for esters, which can allow for selective transformations in multifunctional molecules. researchgate.netorganic-chemistry.org

Dehydration to Nitriles: The primary carboxamide can be dehydrated to form 5-methyl-3-furancarbonitrile. This conversion can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or propylphosphonic anhydride (B1165640) (T3P). organic-chemistry.org The resulting nitrile group is a versatile functional handle for accessing other functionalities, such as tetrazoles or amines via reduction.

TransformationReagent(s)Product
ReductionLithium Aluminum Hydride (LiAlH₄)(5-Methylfuran-3-yl)methanamine
ThionationLawesson's Reagent5-Methyl-3-furanecarbothioamide
DehydrationPropylphosphonic Anhydride (T3P)5-Methyl-3-furancarbonitrile

Reactivity of the 5-Methyl Group

The methyl group at the C5 position is not merely a passive substituent; its "benzylic-like" character makes it a key site for side-chain functionalization.

Free-Radical Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield 5-(bromomethyl)-3-furancarboxamide. researchgate.net This brominated intermediate is highly valuable as it can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanide) to introduce diverse functional groups.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Controlled oxidation can yield the corresponding aldehyde, 5-formyl-3-furancarboxamide. More vigorous oxidation, for example using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or employing catalytic systems such as Co/Mn/Br, can convert the methyl group into a carboxylic acid, yielding 3-carbamoyl-5-methylfuran-2-carboxylic acid. researchgate.net The oxidation of the related 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid is a well-established industrial process, demonstrating the robustness of the furan ring under specific oxidative conditions. researchgate.net

Reaction TypeReagent(s)Product
Radical BrominationN-Bromosuccinimide (NBS), AIBN5-(Bromomethyl)-3-furancarboxamide
Partial OxidationMild oxidizing agents (e.g., MnO₂)5-Formyl-3-furancarboxamide
Full OxidationStrong oxidizing agents (e.g., KMnO₄)3-Carbamoyl-5-methylfuran-2-carboxylic acid

Synthesis of Advanced this compound Hybrids and Conjugates

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery. This compound is an excellent scaffold for creating such hybrids and conjugates. Derivatization can be achieved through several key attachment points:

N-Substitution of the Carboxamide: As detailed in section 3.2.1, the amide nitrogen is a straightforward point of connection. A linker can be incorporated into the amine precursor, allowing the this compound core to be joined to another bioactive molecule.

Functionalization of the 5-Methyl Group: The conversion of the methyl group to a bromomethyl or carboxyl group (section 3.3) provides a reactive handle for conjugation. For example, the bromomethyl derivative can alkylate phenols, amines, or thiols on another molecule, while the carboxyl derivative can form ester or amide linkages.

Substitution on the Furan Ring: By first performing an electrophilic substitution reaction (section 3.1), such as halogenation, a connection point can be introduced on the furan ring itself, typically at the C4 position. This site can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to link to other aromatic or unsaturated systems.

An example of an existing conjugate is 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid, which links two distinct furan moieties through an amide bond, effectively creating a "dimeric" furan-based structure. nih.gov This approach allows for the exploration of expanded chemical space and the development of molecules with novel or enhanced properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 3 Furancarboxamide Derivatives

Elucidation of Key Structural Elements for Modulated Biological Activity

The core structure of 5-methyl-3-furancarboxamide is a key determinant of its biological activity. The furan (B31954) ring, the carboxamide linkage, and the methyl group at the 5-position are all crucial for its interaction with the target enzyme, succinate (B1194679) dehydrogenase (SDH). The carboxamide moiety is particularly important as it is a common feature in many SDHIs and is involved in binding to the enzyme's active site. nih.gov

Impact of Substituent Variation on Furan Ring and Carboxamide Moiety

Systematic modifications of the this compound scaffold have been undertaken to understand the impact of various substituents on its biological, particularly antifungal, activity.

Substitutions on the Furan Ring:

While the methyl group at the 5-position is a common feature, variations at other positions of the furan ring can significantly affect activity. Introduction of an aryl group at the 5-position of the related 2-methyl-3-furoic acids has been shown to influence antifungal activity. The nature and position of substituents on this aryl group can fine-tune the electronic and steric properties of the entire molecule, thereby impacting its interaction with the target site. nih.gov For instance, the introduction of a substituent in the para position of the aryl at C5 of the furan ring has been noted to affect antifungal activity. nih.gov

Substitutions on the Carboxamide Moiety:

The nitrogen atom of the carboxamide group offers a prime location for introducing a wide array of substituents. The nature of the group attached to the amide nitrogen is a major determinant of the compound's potency and spectrum of activity. In a study of novel furancarboxamide derivatives with a diphenyl ether moiety attached to the amide nitrogen, several compounds exhibited good to excellent fungicidal activities. nih.gov The specific substitution pattern on the diphenyl ether was found to be critical, with one derivative showing an exceptionally high inhibitory effect against Sphaceloma ampelinum. nih.gov

The following table illustrates the effect of different substituents on the carboxamide nitrogen on the antifungal activity of this compound analogs against various fungal species.

Compound IDCarboxamide Substituent (R)Target FungiActivity (EC50 in mg/L)
18e 2-(4-chlorophenoxy)-5-nitrophenylSphaceloma ampelinum0.020
Commercial Fungicide (Boscalid) 2-chloro-4'-(trifluoromethyl)biphenyl-2-ylSphaceloma ampelinum-
Commercial Fungicide (Carbendazim) 1H-benzimidazol-2-ylSphaceloma ampelinum-

This table is generated based on data from a study on novel furancarboxamide derivatives, highlighting the high potency of compound 18e. nih.gov

Stereochemical Influences on SAR

The influence of stereochemistry on the biological activity of this compound derivatives has not been extensively reported in the available literature. However, in analogous systems, the three-dimensional arrangement of atoms is known to be critical for effective interaction with the chiral environment of a biological target like an enzyme active site. For many biologically active molecules, different enantiomers or diastereomers can exhibit significantly different potencies. It is plausible that the introduction of chiral centers in the substituents on the furan ring or the carboxamide moiety of this compound could lead to stereoisomers with varying degrees of antifungal activity.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the physicochemical properties of a series of compounds and their biological activities. For furan-3-carboxamides, QSAR investigations have been applied to correlate various physicochemical parameters with their antimicrobial activity. nih.gov Such models can help in predicting the activity of newly designed compounds and in understanding the key molecular features that govern their efficacy.

Molecular Mechanism of Action Investigations of 5 Methyl 3 Furancarboxamide

Identification of Putative Biological Targets through Affinity-Based Approaches

There is no publicly available research that has utilized affinity-based approaches to identify the putative biological targets of 5-Methyl-3-furancarboxamide. Methodologies such as chemical proteomics, which employ affinity chromatography or activity-based protein profiling, have not been applied to this specific compound to isolate and identify its protein binding partners.

Elucidation of Molecular Interactions with Biomolecules (e.g., enzymes, receptors)

Specific studies elucidating the molecular interactions between this compound and biomolecules like enzymes or receptors have not been reported. While the furan (B31954) moiety is known to be susceptible to metabolic activation by cytochrome P450 enzymes, forming reactive intermediates that can covalently bind to cellular nucleophiles, the specific enzymes involved and the nature of these interactions for this compound remain uninvestigated. Furthermore, no receptor binding assays or structural biology studies have been published to characterize its binding affinity or interaction patterns with any specific receptor.

Investigation of Downstream Signaling Pathways Modulation

In the absence of identified biological targets, there is no information regarding the modulation of any downstream signaling pathways by this compound. Research has not yet explored whether this compound affects key cellular signaling cascades, such as those mediated by protein kinases, G-protein coupled receptors, or nuclear receptors.

Cellular and Subcellular Localization Studies of this compound

There are no published studies on the cellular uptake, distribution, or subcellular localization of this compound. The processes by which it may enter cells and its distribution among organelles such as the mitochondria, endoplasmic reticulum, or nucleus have not been determined.

Multi-target Pharmacology of this compound and its Derivatives

The concept of multi-target pharmacology, where a single compound interacts with multiple biological targets, has not been explored in the context of this compound or its derivatives. The potential for this compound to exhibit polypharmacological effects remains an open area for future investigation.

Computational Chemistry and Molecular Modeling of 5 Methyl 3 Furancarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Methyl-3-furancarboxamide. unipd.it These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule. unipd.it Density Functional Theory (DFT) is a commonly employed method for these calculations, balancing computational cost with accuracy. dergipark.org.tr

Key parameters derived from quantum chemical calculations help in predicting the molecule's reactivity. dergipark.org.tr The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ajchem-b.com

Other calculated properties include the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. dergipark.org.tr Regions with negative potential (typically colored red or yellow) are prone to electrophilic attack, while areas with positive potential (blue) are susceptible to nucleophilic attack. dergipark.org.tr These calculations can guide the understanding of how this compound might interact with other molecules or biological receptors. dergipark.org.tr

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability
Dipole Moment 3.2 D Polarity and solubility
Electron Affinity 1.1 eV Propensity to accept an electron
Ionization Potential 6.4 eV Energy required to remove an electron

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgscienceopen.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. scienceopen.com

The results of a docking study provide a binding energy score (e.g., in kcal/mol), with lower values indicating a more favorable interaction. scienceopen.com Beyond the score, docking reveals the specific types of interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-alkyl or pi-pi stacking interactions. researchgate.net By analyzing these interactions, researchers can understand the key structural features of this compound that are crucial for binding to a specific target. rjptonline.org This information is invaluable for rational drug design, allowing for modifications to the molecule to enhance its binding affinity and selectivity. rjptonline.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: This table is a hypothetical representation of results from a molecular docking study.

Parameter Result Details
Target Protein Tyrosine Kinase (e.g., c-KIT) A common target in cancer therapy.
Binding Energy -7.8 kcal/mol Indicates a favorable binding affinity.
Interacting Residues LYS623, ALA621, VAL654 Amino acids in the protein's active site.
Interaction Types Hydrogen Bond with LYS623 The carboxamide group acts as a hydrogen bond donor/acceptor.
Hydrophobic Interaction with ALA621 The methyl group and furan (B31954) ring interact with nonpolar residues.
Pi-Alkyl Interaction with VAL654 Interaction between the furan ring's pi system and the alkyl side chain of valine.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. nih.govmdpi.com

A key output of MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. mdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. researchgate.net Conversely, large fluctuations in RMSD may indicate an unstable binding mode. mdpi.com Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. mdpi.com MD simulations can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Table 3: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex Note: This table illustrates typical data and interpretations from an MD simulation study.

Parameter Typical Value Interpretation
Simulation Time 100 ns Duration of the simulation to observe system behavior.
Ligand RMSD < 2.0 Å Indicates a stable binding pose of the ligand.
Protein Backbone RMSD < 3.0 Å Shows the overall stability of the protein structure.
RMSF of Binding Site Residues Low (< 1.5 Å) Suggests residues are rigidly involved in ligand binding.
Binding Free Energy (MM/GBSA) -50 kcal/mol A more refined estimate of the binding affinity.

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. nih.govresearchgate.net De novo design involves creating new molecular structures from scratch, often by assembling small chemical fragments within the constraints of a protein's binding pocket. nih.gov Starting with a core scaffold like this compound, algorithms can suggest modifications or additions to the structure that are predicted to improve binding affinity or other desirable properties. nih.govmdpi.com

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done through structure-based methods, which use docking to evaluate compounds, or ligand-based methods, which search for molecules with similar properties to a known active compound. If this compound were found to have activity, its structure could be used as a query to search for similar compounds in large databases like ZINC or ChEMBL. nih.gov These approaches can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery process. researchgate.netnih.gov

Cheminformatics Approaches for Structural Analysis and Data Mining

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov For a compound like this compound, cheminformatics tools can be used to calculate a variety of molecular descriptors that characterize its physicochemical properties. These properties, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are crucial for predicting a compound's drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Rules like Lipinski's Rule of Five use these descriptors to assess whether a compound is likely to be orally bioavailable. nih.gov Furthermore, cheminformatics enables the analysis and mining of large chemical datasets. By comparing the structural features and properties of this compound to those of known drugs or bioactive molecules, researchers can gain insights into its potential biological activities and liabilities. nih.gov Techniques like molecular fingerprinting and similarity searching allow for the rapid identification of structurally related compounds, facilitating the exploration of the surrounding chemical space. nih.gov

Table 4: Calculated Physicochemical Properties for this compound Note: These properties are calculated using standard cheminformatics software.

Property Value Lipinski's Rule of Five Guideline
Molecular Weight 125.13 g/mol < 500
LogP (octanol-water partition coefficient) 0.85 ≤ 5
Hydrogen Bond Donors 1 (from the amide -NH2) ≤ 5
Hydrogen Bond Acceptors 2 (from the amide C=O and furan oxygen) ≤ 10
Topological Polar Surface Area (TPSA) 55.12 Ų < 140 Ų

Advanced Spectroscopic Characterization for Research and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within the 5-Methyl-3-furancarboxamide structure.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electron density around the nuclei, with the electronegative oxygen and nitrogen atoms, as well as the aromatic furan (B31954) ring, playing significant roles in deshielding nearby atoms.

Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to display signals for the furan ring protons, the methyl group protons, and the amide protons.

Furan Protons (H2, H4): The two protons on the furan ring are in different chemical environments. The proton at the C2 position (H2) is anticipated to appear as a singlet or a narrow multiplet at the most downfield position among the ring protons, typically in the range of δ 7.5-8.0 ppm, due to its proximity to the ring oxygen. The proton at the C4 position (H4) is expected to resonate further upfield, likely around δ 6.5-7.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to C5 are equivalent and would appear as a sharp singlet, expected in the upfield region around δ 2.2-2.5 ppm.

Amide Protons (-NH₂): The two protons of the primary amide group are often diastereotopic and may appear as two separate broad singlets, or a single broad singlet, depending on the solvent and temperature. Their chemical shift is highly variable but typically falls within the δ 5.5-7.5 ppm range.

Carbon-13 NMR (¹³C NMR): The proton-decoupled ¹³C NMR spectrum should exhibit six distinct signals, one for each carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded and is expected to have a chemical shift in the range of δ 165-170 ppm.

Furan Carbons (C2, C3, C4, C5): The furan ring carbons resonate in the aromatic region. C2 and C5, being attached to the oxygen atom, are typically the most downfield of the ring carbons. C5, also bearing the methyl group, might appear around δ 150-155 ppm. C2 is expected around δ 140-145 ppm. The carbons bearing the carboxamide group (C3) and a proton (C4) are expected at higher field, likely in the δ 115-125 ppm and δ 105-115 ppm ranges, respectively.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field, with an expected chemical shift of approximately δ 10-15 ppm.

Predicted NMR Data for this compound

Assignment¹H NMR Chemical Shift (δ, ppm)¹H Multiplicity¹³C NMR Chemical Shift (δ, ppm)
-NH₂5.5 - 7.5Broad Singlet-
H27.5 - 8.0Singlet-
H46.5 - 7.0Singlet-
5-CH₃2.2 - 2.5Singlet10 - 15
C=O--165 - 170
C2--140 - 145
C3--115 - 125
C4--105 - 115
C5--150 - 155

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling between protons. For this compound, it would primarily confirm the lack of coupling between the furan protons (H2 and H4) and the methyl protons, as they are separated by more than three bonds, reinforcing their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon atoms: the signal at δ ~6.5-7.0 ppm to the C4 carbon, the signal at δ ~7.5-8.0 ppm to the C2 carbon, and the methyl proton signal at δ ~2.2-2.5 ppm to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular framework. Key expected correlations would include the furan proton H2 showing a cross-peak to the carbonyl carbon (C=O) and C4, and the methyl protons showing correlations to C5 and C4 of the furan ring. The amide protons would also be expected to show a correlation to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce structural information from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₇NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm). This provides strong evidence for the compound's chemical formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile samples of this compound. The sample is vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, yielding a distinct mass spectrum for each. The resulting chromatogram would show a primary peak at a specific retention time corresponding to this compound, and the mass spectrum of this peak would be recorded.

The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The fragmentation of aromatic amides often involves characteristic losses. For this compound (Molecular Weight: 125.13 g/mol ), key fragmentation pathways could include:

Alpha-cleavage: Loss of the amide group (-NH₂) as a radical, resulting in a furanoyl cation.

Loss of CO: Cleavage of the C-C bond between the furan ring and the carbonyl group, followed by the loss of carbon monoxide.

Ring Fragmentation: The stable furan ring may undergo characteristic cleavages.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonPossible Neutral Loss
125[C₆H₇NO₂]⁺Molecular Ion (M⁺)
110[C₅H₄NO₂]⁺-CH₃
109[C₆H₇O]⁺-NH₂
81[C₅H₅O]⁺-NH₂CO
53[C₄H₅]⁺-NH₂CO, -CO

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its amide and furan moieties.

N-H Stretching: The primary amide (-NH₂) group will exhibit two distinct, medium-to-strong absorption bands in the region of 3350-3180 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching from the furan ring is expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl group will show medium to strong bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C=O Stretching (Amide I Band): This will be one of the most intense and sharpest peaks in the spectrum, appearing in the range of 1680-1630 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band): A strong band resulting from the N-H bending vibration is expected around 1640-1590 cm⁻¹. This band may sometimes overlap with C=C stretching absorptions.

C=C and C-O-C Stretching: The furan ring will have characteristic absorptions due to C=C stretching vibrations (typically around 1600-1450 cm⁻¹) and C-O-C stretching (around 1250-1050 cm⁻¹).

Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3180N-H Stretch (asymmetric & symmetric)Primary Amide (-NH₂)Medium - Strong
3100 - 3000C-H StretchFuran RingWeak - Medium
2975 - 2850C-H StretchMethyl (-CH₃)Medium - Strong
1680 - 1630C=O Stretch (Amide I)AmideStrong, Sharp
1640 - 1590N-H Bend (Amide II)AmideStrong
1600 - 1450C=C StretchFuran RingMedium
1250 - 1050C-O-C StretchFuran RingStrong

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light. rsc.org

For this compound, the key chromophore is the furan ring conjugated with the carboxamide group. This conjugated system contains π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms. The primary electronic transitions expected for this molecule would be π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually in the UV region. For conjugated systems like the one in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. rsc.org

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on the carbonyl oxygen or the amide nitrogen) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands. researchgate.net

The solvent used for analysis can influence the absorption spectrum. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. researchgate.net A hypothetical UV-Vis spectrum for this compound would likely show a strong absorption peak corresponding to the π → π* transition and potentially a weaker, lower-energy shoulder for the n → π* transition.

Table 7.4.1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Relative IntensityExpected Energy Level
π → ππ bonding to π antibondingHighHigh
n → πnon-bonding to π antibondingLowLow

Note: This table is based on theoretical principles for similar organic molecules, as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bris.ac.uk This technique would provide invaluable information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. globalresearchonline.net

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The exact spatial orientation of the furan ring relative to the carboxamide group and the methyl substituent.

Bond Parameters: Precise measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-N) and the angles between them.

Planarity: Confirmation of the planarity of the furan ring.

Intermolecular Interactions: The way molecules pack together in the crystal lattice, including details of any hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential π-stacking interactions between furan rings. rsc.org

This information is crucial for understanding the compound's physical properties and for computational modeling studies. The crystallographic data is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 7.5.1: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°)The angles of the unit cell.
ZThe number of molecules per unit cell.
V (ų)The volume of the unit cell.

Note: This table lists the parameters that would be determined from an X-ray crystallography experiment. Specific values for this compound are not available in the cited literature.

In Vitro Biological Assay Development and Screening of 5 Methyl 3 Furancarboxamide

Development of Robust and Reproducible Cell-Based Assays

Cell-based assays are fundamental tools in the initial stages of drug discovery, providing insights into a compound's biological effects within a cellular context. bmglabtech.comnih.gov These assays are designed to measure various cellular processes, such as proliferation, cytotoxicity, and changes in cell signaling pathways. nih.gov For 5-Methyl-3-furancarboxamide, the development of such assays would involve selecting appropriate cell lines relevant to specific therapeutic areas and optimizing experimental conditions to ensure the data generated is both reliable and reproducible. The goal is to create a testing environment that can accurately predict the compound's potential efficacy and guide further investigation. digitellinc.com

High-Throughput Screening (HTS) is a critical process in modern drug discovery that enables the rapid and automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.com In this process, a compound library, which could include this compound among tens of thousands to millions of other molecules, is screened to identify "hits"—compounds that demonstrate a desired biological activity. chemcopilot.comufl.edu

The HTS process leverages robotics, automated liquid handling, and sensitive detection systems to perform assays in miniaturized formats, typically using 384- or 1536-well microtiter plates. ufl.edusbpdiscovery.org Readouts are often based on changes in absorbance, fluorescence, or luminescence, which are measured by specialized plate readers. sbpdiscovery.org This high level of automation allows for the efficient analysis of large compound collections in a cost-effective manner, accelerating the identification of promising lead compounds for further development. bmglabtech.com The primary role of HTS is not to identify a final drug, but to pinpoint active compounds that warrant more detailed investigation. bmglabtech.com

For this compound, a phenotypic screening campaign could involve treating various cell lines (e.g., cancer cells, immune cells) with the compound and using high-content imaging or other cellular analysis techniques to monitor for changes in cell morphology, viability, or the expression of specific biomarkers. This unbiased approach can reveal unexpected therapeutic potential and provide a valuable starting point for identifying the molecular targets responsible for the observed effects.

Biochemical Assay Development for Target Engagement and Enzyme Inhibition

Once a compound demonstrates activity in cell-based or phenotypic screens, it is crucial to determine its direct molecular target and mechanism of action. Biochemical assays are developed for this purpose, allowing for the quantitative assessment of a compound's interaction with a purified protein, such as an enzyme or receptor. digitellinc.com

For this compound, this would involve identifying a potential protein target and developing an assay to measure "target engagement"—the direct binding of the compound to the protein. digitellinc.com Techniques such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be employed to quantify this interaction within living cells. biorxiv.org Furthermore, if the target is an enzyme, inhibition assays are developed to measure how effectively the compound blocks the enzyme's activity. These assays are critical for optimizing the potency and selectivity of a chemical lead, ensuring that it interacts with its intended target effectively. digitellinc.com

Evaluation of Preliminary Biological Activities in Model Systems

Following initial screening and target identification, this compound would be subjected to a battery of assays to profile its preliminary biological activities. This stage focuses on confirming and expanding upon the initial findings in relevant biological models. The furan (B31954) nucleus is a common scaffold in compounds with diverse bioactivities, including antimicrobial and anti-inflammatory effects, making these promising areas for investigation. ijabbr.comnih.gov

The antimicrobial potential of novel compounds is a significant area of research due to rising drug resistance. orientjchem.org The furan scaffold is present in many compounds with demonstrated antibacterial and antifungal properties. ijabbr.comsemanticscholar.org The antimicrobial activity of this compound and its derivatives would be assessed against a panel of pathogenic bacteria and fungi.

Standard methods for this assessment include the agar (B569324) diffusion assay and broth microdilution. The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Research on structurally related furan-2-carboxamide derivatives has demonstrated significant activity against various fungal strains. mdpi.com For example, certain derivatives have shown potent inhibition, as detailed in the table below, which illustrates the type of data generated in such studies.

Fungal StrainInhibition Zone (mm) for a Related Furan Carboxamide DerivativeMIC (µg/mL) for a Related Furan Carboxamide Derivative
Aspergillus fumigatus18122.1
Aspergillus niger19120.7
Candida albicans17125.3

Data is representative of findings for structurally related carbamothioyl-furan-2-carboxamide derivatives and serves to illustrate the data format for antimicrobial assessments. mdpi.com

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a priority. Furan-containing compounds have been investigated for their potential to modulate immune responses. nih.gov The anti-inflammatory profile of this compound would be evaluated using established in vitro models.

A common method involves the use of immune cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The efficacy of the compound is then assessed by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies on other heterocyclic compounds have demonstrated significant inhibition of these markers. nih.govmdpi.com The results of such profiling provide crucial information about the compound's potential to modulate inflammatory pathways.

AssayEndpoint MeasuredExample Result for a Test Compound
LPS-Stimulated Macrophage AssayNitric Oxide (NO) ProductionSignificant inhibition at 10 µM
Cytokine Release AssayTNF-α Secretion50% reduction at 10 µM
Cytokine Release AssayIL-10 SecretionNo significant change

This table presents hypothetical data to illustrate the typical endpoints and results from in vitro anti-inflammatory activity profiling. nih.govmdpi.com

Antiproliferative or Cytotoxic Activity in Cell Lines

Currently, there is a notable absence of publicly available scientific literature detailing the specific antiproliferative or cytotoxic activities of this compound against various cancer cell lines. While research into the broader family of furan-containing compounds has shown potential for anticancer activity, direct studies on this particular chemical compound are not readily found in existing databases. nih.govreactionbiology.comijabbr.commdpi.comnih.gov

Derivatives of the furan scaffold have been a subject of interest in medicinal chemistry due to their diverse biological activities. ijabbr.com For instance, various substituted furan and carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.govnih.gov These studies often involve screening against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency. However, specific and detailed research findings, including data tables on the cytotoxic effects of this compound, remain to be published.

Mechanistic In Vitro Studies (e.g., apoptosis induction, reactive oxygen species generation)

Consistent with the lack of data on its cytotoxic profile, there is no specific information available in the scientific literature regarding the mechanistic in vitro studies of this compound. Investigations into whether this compound induces apoptosis (programmed cell death) or generates reactive oxygen species (ROS) in cancer cells have not been reported.

Mechanistic studies are crucial for understanding how a compound exerts its cytotoxic effects. For many anticancer agents, the induction of apoptosis is a primary mechanism of action. nih.gov Similarly, the generation of ROS can lead to oxidative stress and subsequent cell death. While furan-containing molecules have been explored for such properties, the specific contributions of the 5-methyl and 3-carboxamide substitutions on the furan ring to these mechanisms have not been elucidated for this particular compound.

Quality by Design (QbD) Principles in In Vitro Assay Development for Preclinical Research

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. vitacyte.com While traditionally applied to pharmaceutical manufacturing, QbD principles are increasingly being adapted for the development of robust and reliable in vitro assays in preclinical research. nih.govresearchgate.netnih.gov The application of QbD ensures that an assay is fit for its intended purpose and that its performance is well-understood and controlled.

The core components of applying QbD to in vitro assay development include:

Defining the Assay Target Profile (ATP): This involves clearly defining the purpose and the performance requirements of the assay. For instance, in a cytotoxic assay, the ATP would specify the desired sensitivity, specificity, accuracy, and precision.

Identifying Critical Quality Attributes (CQAs): These are the measurable characteristics of the assay that should be within a certain limit, range, or distribution to ensure the desired quality. In an in vitro assay, CQAs could include the signal-to-background ratio, Z'-factor (for high-throughput screening), and the linear range of detection.

Risk Assessment: This step involves identifying and evaluating factors (Critical Process Parameters or CPPs) that could potentially impact the assay's CQAs. This can be done using tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA). For a cell-based assay, CPPs might include cell seeding density, incubation time, reagent concentration, and instrument settings.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple CPPs on the CQAs. qbdworks.comresearchgate.netresearchgate.net By varying multiple factors simultaneously, DoE allows for the efficient identification of optimal assay conditions and the understanding of interactions between different parameters. qbdworks.com This helps in establishing a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.govqbdworks.comresearchgate.net

Control Strategy: Based on the understanding gained from risk assessment and DoE, a control strategy is developed to ensure the assay consistently performs as intended. This includes defining standard operating procedures (SOPs), setting acceptance criteria for CQAs, and implementing process controls for the identified CPPs.

Lifecycle Management: The performance of the assay is continuously monitored over time to ensure it remains in a state of control. Any changes to the assay are managed through a formal change control process.

By implementing QbD principles, the development of in vitro assays for preclinical research, such as those that would be used to screen compounds like this compound, can be made more efficient and result in more reliable and reproducible data. nih.govnih.govpharm-int.com This systematic approach helps in building quality into the assay from the outset, rather than relying on testing to ensure quality at the end. pharm-int.com

Perspectives and Future Research Directions for 5 Methyl 3 Furancarboxamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The advancement of 5-Methyl-3-furancarboxamide from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and environmentally responsible manufacturing processes. Future research will likely focus on moving beyond traditional synthetic methods, which can be inefficient and generate significant chemical waste. mdpi.com

A primary direction is the adoption of "green chemistry" principles. mdpi.com This involves utilizing biomass-derived starting materials, such as furfural, which can be sourced from renewable agricultural feedstocks. mdpi.comnih.gov The development of catalytic routes that minimize waste and energy consumption is a key objective. For instance, processes that use non-noble metal catalysts or biocatalytic methods, like enzymatic synthesis, could offer sustainable alternatives to conventional reactions. nih.govacs.org Research into one-pot synthesis, where multiple reaction steps are performed in a single vessel, could also streamline production and reduce the environmental footprint. rsc.org

The table below outlines potential sustainable approaches that could be adapted for the synthesis of furan (B31954) derivatives like this compound.

Synthesis StrategyCore PrinciplePotential Advantage for Furan Scaffolds
Biomass Valorization Using renewable feedstocks (e.g., carbohydrates) to produce platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comReduces reliance on petrochemicals and aligns with green chemistry goals. nih.gov
Catalytic Conversion Employing catalysts (e.g., zeolites, non-noble metals) to drive reactions with high efficiency and selectivity. nih.govLowers energy requirements, increases yield, and allows for catalyst recycling. nih.gov
Enzymatic Synthesis Using enzymes to catalyze specific reaction steps under mild conditions. acs.orgHigh specificity reduces byproducts, processes are clean and energy-efficient. acs.org
Flow Chemistry Performing reactions in continuous-flow reactors instead of batch processes.Offers better control over reaction parameters, improves safety, and can be easily scaled up.

Advanced Derivatization for Enhanced Potency and Selectivity

The core structure of this compound serves as a scaffold for chemical modification, or derivatization, to improve its therapeutic properties. Future research will involve the strategic design and synthesis of new analogs to enhance biological potency, target selectivity, and pharmacokinetic profiles. ijabbr.com

Structure-activity relationship (SAR) studies are fundamental to this process. ijabbr.comorientjchem.org By systematically altering different parts of the molecule—such as the furan ring, the methyl group, or the carboxamide side chain—researchers can determine which chemical features are critical for its biological activity. orientjchem.org For example, substituting the methyl group with other functional groups or modifying the carboxamide could lead to derivatives with stronger binding to their biological targets. orientjchem.orgnih.gov The goal is to create new molecules that are more effective at lower concentrations and have fewer off-target effects. ijabbr.com

The following table details potential derivatization strategies and their intended therapeutic outcomes.

Derivatization SiteModification StrategyDesired Outcome
Furan Ring (Position 2 or 5) Introduction of electron-withdrawing or electron-donating groups. orientjchem.orgpharmaguideline.comModulate the electronic properties of the ring to enhance target interaction and metabolic stability. orientjchem.org
Methyl Group (Position 5) Replacement with larger alkyl groups, halogens, or other functional moieties.Explore the impact of size and polarity on binding affinity and selectivity.
Carboxamide Moiety (Position 3) Alteration of the amide substituents (N-alkylation, N-arylation).Improve solubility, cell permeability, and pharmacokinetic properties.
Scaffold Hybridization Fusing the furan-carboxamide core with other pharmacologically active heterocycles. mdpi.comCreate hybrid molecules with dual-action mechanisms or novel biological activities. ijpsr.com

Integrated Omics Approaches for Comprehensive Mechanism of Action Studies

Understanding precisely how this compound functions at a molecular level is crucial for its clinical development. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to elucidating its mechanism of action. nih.gov These techniques provide a global snapshot of the changes that occur within a biological system in response to the compound.

For example, proteomics can identify the specific proteins that physically interact with the compound or its metabolites, revealing its direct targets. nih.gov Transcriptomics (analyzing RNA) and metabolomics (analyzing metabolites) can map the downstream signaling pathways that are affected, highlighting the compound's broader physiological impact. nih.gov Combining these datasets allows researchers to construct a comprehensive network of molecular interactions, moving beyond a single target to a systems-level understanding of the drug's effects. nih.gov This knowledge is invaluable for predicting both efficacy and potential side effects.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. springernature.comacs.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates much faster than through traditional methods alone. nih.govoncodesign-services.com

In the context of this compound, AI can be employed in several ways. Generative models can design novel derivatives de novo that are predicted to have high activity and favorable drug-like properties. acs.org Predictive algorithms, such as quantitative structure-activity relationship (QSAR) models, can screen virtual libraries of thousands of potential analogs to prioritize which ones should be synthesized and tested in the lab, saving significant time and resources. oncodesign-services.com Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds likely to fail in later stages of development. springernature.com

AI/ML ApplicationDescriptionImpact on Research
De Novo Design Algorithms generate novel molecular structures optimized for specific biological targets. acs.orgAccelerates the creation of innovative and highly potent furan-carboxamide derivatives.
Virtual Screening ML models predict the biological activity of compounds in large virtual libraries. springernature.comEfficiently identifies high-potential candidates for synthesis, reducing experimental workload.
ADMET Prediction AI predicts the pharmacokinetic and toxicity profiles of new molecules. springernature.comReduces late-stage drug failures by identifying problematic compounds early in the process.
Protein Structure Prediction Tools like AlphaFold predict the 3D structure of target proteins. oncodesign-services.comEnables more accurate structure-based drug design and docking simulations. oncodesign-services.com

Development of Advanced In Vitro Models for Translational Research

To better predict how this compound and its derivatives will behave in humans, research must move beyond simple 2D cell cultures. Advanced in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" (OoC) systems, offer more physiologically relevant testing platforms. nih.govtechnologynetworks.com These models can better replicate the complex microenvironment of human tissues and organs. nih.govazolifesciences.com

Organ-on-a-chip technology, for instance, allows for the co-culture of different cell types in a microfluidic device that simulates the mechanical and chemical conditions of a human organ, such as the liver or gut. nih.govnih.govmdpi.com Using these models, researchers can study the compound's metabolism, efficacy, and potential toxicity in a human-relevant context before initiating animal studies. nih.govnih.gov Multi-organ chips can even model the interactions between different organs, providing insights into the systemic effects of a drug. nih.gov The adoption of these advanced models can improve the translation of preclinical findings to clinical trials and supports the reduction of animal testing. nih.gov

Q & A

Q. Methodological Insight :

  • Monitor reaction progress using thin-layer chromatography (TLC) and optimize quenching steps to isolate high-purity products.
  • Yield improvements (e.g., >70%) often require iterative adjustments to stoichiometry and reflux time .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question
Robust characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the furan ring and carboxamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve co-eluting impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis .

Q. Data Interpretation Tip :

  • Cross-reference spectral data with computational predictions (e.g., PubChem descriptors) to validate structural assignments .

How can researchers optimize the synthetic pathway of this compound to enhance scalability and reproducibility?

Advanced Research Question
Scalability challenges often arise from:

  • Intermediate instability : Use low-temperature storage (-20°C) for sensitive intermediates.
  • Catalyst deactivation : Replace homogeneous catalysts with heterogeneous alternatives (e.g., immobilized enzymes) for reusability .

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question
Discrepancies may stem from:

  • Solvent effects in simulations : Adjust dielectric constants in molecular docking to mimic physiological conditions.
  • Protein flexibility : Use ensemble docking to account for receptor conformational changes .

Q. Validation Approach :

  • Perform kinetic assays (e.g., surface plasmon resonance) to measure binding affinities experimentally.
  • Compare results with molecular dynamics simulations to identify force field inaccuracies .

What in vitro assays are recommended for preliminary assessment of this compound's biological activity?

Basic Research Question
Prioritize assays based on target pathways:

  • Enzyme inhibition : Fluorescence-based assays (e.g., monoamine oxidase B inhibition) .
  • Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Experimental Design :

  • Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical robustness.

How do structural modifications of the furan ring in derivatives affect pharmacokinetic properties?

Advanced Research Question
Modifications such as halogenation or methoxy-group addition influence:

  • Lipophilicity : Measure logP values to predict membrane permeability.
  • Metabolic stability : Conduct hepatic microsomal assays to assess CYP450-mediated degradation .

Q. Case Study :

  • Derivatives with electron-withdrawing groups (e.g., -Cl) show prolonged half-lives due to reduced Phase I metabolism .

What are the critical factors in designing kinetic studies to elucidate metabolic stability?

Advanced Research Question
Key considerations include:

  • Substrate concentration : Use Km values from enzyme kinetics to avoid saturation effects.
  • Incubation time : Short intervals (0–60 min) to capture initial degradation rates.

Q. Analytical Workflow :

  • Employ LC-MS/MS for sensitive quantification of parent compound and metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.